Lycosin-I
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, Mammalian cells, Cancer cells |
|---|---|
sequence |
RKGWFKAMKSIAKFIAKEKLKEHL |
Origin of Product |
United States |
Q & A
Q. What are the primary mechanisms by which Lycosin-I induces apoptosis in cancer cells?
this compound triggers apoptosis predominantly via inhibition of the STAT3 signaling pathway, leading to mitochondrial dysfunction (e.g., increased Bax/Bcl-2 ratio) and caspase activation. Methodologically, this is validated using MTT assays for viability, DAPI staining for nuclear fragmentation, and TUNEL assays to confirm DNA breakdown .
Q. How does this compound inhibit cancer cell migration at low concentrations?
At low concentrations (e.g., 5 μM), this compound suppresses migration by downregulating matrix metalloproteinase-9 (MMP9) expression through STAT3 pathway inactivation. Key methods include Transwell migration assays, wound-healing experiments, and Western blot analysis of STAT3 phosphorylation (p-STAT3) and MMP9 levels .
Advanced Research Questions
Q. How do concentration-dependent effects of this compound influence experimental design in cancer research?
this compound exhibits dual mechanisms: high concentrations (>10 μM) induce apoptosis, while low concentrations (<10 μM) inhibit migration. Researchers must design dose-response experiments (e.g., 0–40 μM) using in vitro models (MTT, flow cytometry) and in vivo xenografts. Statistical tools like ANOVA with Dunnett’s post hoc tests are critical for analyzing dose-dependent trends .
Q. What methodological approaches validate the dual apoptotic and anti-migratory effects of this compound in prostate cancer models?
A combination of in vitro and in vivo methods is essential:
Q. How can structural modifications like arginine substitution enhance this compound's anticancer efficacy?
Arginine-modified this compound (R-lycosin-I) improves cellular uptake and tumor penetration. Methodologies include peptide synthesis (e.g., solid-phase), fluorescence microscopy for intracellular tracking, and 3D tumor spheroid models to assess penetration depth. Physicochemical characterization (CD spectroscopy, ζ-potential) confirms structural stability .
Q. What contradictions exist in this compound's apoptotic vs. anti-migratory effects across different cancer cell lines?
While this compound consistently inhibits STAT3/MMP9 in prostate cancer (PC-3, DU-145), efficacy varies in other lines (e.g., HeLa, A549). Researchers should address this by profiling multiple cell lines, comparing IC50 values, and validating pathway-specific biomarkers (e.g., p-STAT3, MMP9) across models .
Q. How do in vitro findings of this compound's anti-inflammatory effects via NF-κB translate to in vivo models?
In vitro studies (HUVECs treated with TNF-α) show this compound inhibits NF-κB by stabilizing IκBα. In vivo translation involves LPS-induced inflammation models in mice, with ELISA for IL-6/IL-8 and Western blot for NF-κB p65 nuclear translocation. Cross-validation of pathway inhibition between models is critical .
Q. What strategies ensure reproducibility in this compound studies, given its concentration-dependent mechanisms?
Q. How do patent claims on this compound's amino acid sequences and applications impact academic research?
Existing patents cover this compound’s sequence (e.g., CN/US/EP patents) and nanoformulations (e.g., gold nanoparticles). Researchers must verify freedom-to-operate for derivative peptides (e.g., R-lycosin-I) and disclose IP constraints in publications .
Methodological Guidelines
- Dose Optimization : Use pilot studies to establish EC50 for apoptosis (10–20 μM) and migration inhibition (1–5 μM) .
- Pathway Validation : Combine siRNA knockdown (e.g., STAT3) with this compound treatment to confirm mechanism specificity .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, supplementary materials, and statistical transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
